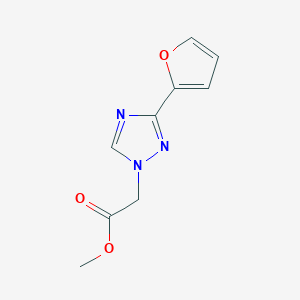

Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Description

Properties

Molecular Formula |

C9H9N3O3 |

|---|---|

Molecular Weight |

207.19 g/mol |

IUPAC Name |

methyl 2-[3-(furan-2-yl)-1,2,4-triazol-1-yl]acetate |

InChI |

InChI=1S/C9H9N3O3/c1-14-8(13)5-12-6-10-9(11-12)7-3-2-4-15-7/h2-4,6H,5H2,1H3 |

InChI Key |

HHIQJRIYPJYODI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=NC(=N1)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of furan-2-carbaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with acetic anhydride to form the triazole ring. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: Both the furan and triazole rings can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Halogenated or alkylated furan and triazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate exhibit significant antibacterial activity against various strains of bacteria, particularly Staphylococcus aureus.

Case Study: Antistaphylococcal Activity

In a study evaluating the antibacterial effects of synthesized triazole-based compounds, several derivatives showed high activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 10.1 to 62.4 µM. Notably, certain compounds approached the effectiveness of established antibiotics like ciprofloxacin . The structure-activity relationship (SAR) analysis indicated that modifications to the triazole ring and the introduction of various substituents could enhance antibacterial potency .

| Compound | MIC (µM) | MBC (µM) | Comments |

|---|---|---|---|

| Compound 2.17 | 10.1 | 20.2 | Closest to ciprofloxacin |

| Compound 2.26 | 12.4 | 24.8 | Highest activity in its class |

| Compound 2.31 | 5.2 | 10.4 | Significant bactericidal effect |

Antifungal Activity

The compound's antifungal properties are also noteworthy. Research has indicated that derivatives of this compound can inhibit fungal growth effectively.

Case Study: Antifungal Efficacy

In a comparative study of antifungal agents, compounds containing the triazole moiety were tested against various fungal strains, showing promising results in inhibiting growth at low concentrations . The mechanism of action appears to involve interference with ergosterol synthesis, a crucial component of fungal cell membranes.

Cancer Research

Emerging evidence suggests that triazole derivatives may possess anticancer properties as well.

Case Study: Antiproliferative Activity

A recent investigation into the antiproliferative effects of triazole-based compounds revealed significant activity against multiple cancer cell lines, including breast and melanoma cells. Compounds exhibited IC50 values indicating their potency in inhibiting cell proliferation . The study highlighted the importance of structural modifications in enhancing anticancer activity.

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| T-47D (Breast Cancer) | 0.24 | 90.47 |

| SK-MEL-5 (Melanoma) | 0.96 | 81.58 |

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from furan derivatives and triazole precursors . Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules through π-π stacking interactions, while the triazole ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Substituent Variations on the 1,2,4-Triazole Ring

The 1,2,4-triazole ring’s substitution pattern significantly impacts compound behavior. Key analogs include:

Key Observations :

Efficiency Considerations :

- Yields for triazole-acetate derivatives vary (e.g., 60–85%), depending on substituent reactivity and purification methods .

Physicochemical Properties

Solubility and Lipophilicity

Stability

Antifungal and Antimicrobial Activity

- Triazole Derivatives: Known for antifungal activity (e.g., fluconazole analogs) via inhibition of cytochrome P450 enzymes .

- Furan Substitution : Furan-containing compounds (e.g., nitrofurans) often exhibit enhanced antibacterial activity due to reactive oxygen species generation .

Biological Activity

Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₉H₈N₄O₂

- Molecular Weight : 192.18 g/mol

- IUPAC Name : this compound

The compound features a furan ring and a triazole moiety, which are known for their pharmacological significance.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study showed that compounds containing the triazole ring displayed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The activity is often attributed to the ability of the triazole ring to interfere with the synthesis of essential biomolecules in microorganisms .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF7 | 30 | Cell cycle arrest |

| A549 | 35 | Caspase activation |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurotransmission and their inhibition is a therapeutic target in neurodegenerative diseases like Alzheimer's. Research indicates that this compound exhibits competitive inhibition against these enzymes .

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase (AChE) | 12 | Competitive |

| Butyrylcholinesterase (BuChE) | 15 | Competitive |

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives including this compound revealed its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In a recent experiment involving human breast cancer cells (MCF7), treatment with this compound resulted in a marked decrease in cell viability. Flow cytometry analysis indicated an increase in the sub-G1 population, confirming apoptosis induction .

Q & A

Basic Research: What are the most efficient synthetic routes for Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate?

Answer:

The compound can be synthesized via nucleophilic substitution or cyclization reactions. A continuous-flow synthesis approach, optimized for similar triazole derivatives, offers advantages in yield and sustainability. Key steps include:

- Step 1: Reacting furan-2-carbaldehyde with semicarbazide to form the triazole ring.

- Step 2: Introducing the acetate moiety via alkylation using methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3: Purification using column chromatography (silica gel, ethyl acetate/hexane gradient).

Continuous-flow systems enhance reaction control, reduce side products, and improve scalability . Characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) is critical to confirm purity.

Basic Research: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- 1H and 13C NMR: Assign peaks to confirm the furan (δ 6.3–7.4 ppm for protons), triazole (δ 8.1–8.5 ppm), and acetate (δ 3.7 ppm for methyl group) moieties.

- Infrared Spectroscopy (IR): Identify carbonyl (C=O stretch at ~1700 cm⁻¹) and triazole ring (C=N stretch at ~1600 cm⁻¹) bands.

- Mass Spectrometry (MS): Use high-resolution MS to verify the molecular ion peak (C₉H₉N₃O₃, exact mass 207.06 g/mol).

- X-ray Crystallography: Employ SHELXL for structural refinement if single crystals are obtained, ensuring bond-length and angle accuracy .

Advanced Research: How can structural contradictions in crystallographic data be resolved?

Answer:

Discrepancies in bond lengths or angles may arise from poor crystal quality or twinning. Mitigation strategies include:

- Data Collection: Use high-resolution synchrotron radiation to improve data completeness.

- Refinement: Apply SHELXL’s twin refinement tools for twinned crystals and validate with R-factor convergence (target < 5%).

- Validation Tools: Cross-check with CCDC databases and computational modeling (e.g., DFT calculations) to reconcile experimental and theoretical geometries .

Advanced Research: How do substituent variations on the triazole and furan rings affect biological activity?

Answer:

Structure-activity relationship (SAR) studies are critical:

- Furan Modifications: Introducing electron-withdrawing groups (e.g., nitro) may enhance antifungal activity by increasing membrane permeability.

- Triazole Substitutions: Bulky substituents at the 3-position (e.g., aryl groups) can improve binding to cytochrome P450 enzymes in pathogens.

- Methodology: Use MIC assays against Candida albicans or Staphylococcus aureus with vancomycin as a reference. Validate via molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .

Advanced Research: How to address contradictions in reported biological activity data?

Answer:

Discrepancies may stem from assay variability or impurities. Resolution steps:

- Purity Assessment: Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity.

- Orthogonal Assays: Compare broth microdilution (CLSI guidelines) and agar diffusion methods.

- In Vivo Validation: Test in murine models for systemic infections to correlate in vitro and in vivo efficacy .

Basic Research: What solvent systems optimize reaction conditions for this compound?

Answer:

- Polar aprotic solvents (DMF, DMSO): Enhance nucleophilic substitution rates for triazole-alkylation steps.

- Ether/water biphasic systems: Improve yield in esterification reactions (e.g., methyl acetate formation).

- Temperature Control: Maintain 60–80°C to balance reaction kinetics and thermal stability .

Advanced Research: What computational methods predict the compound’s reactivity in nucleophilic environments?

Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO mixtures to assess hydrolysis susceptibility.

- Software: Gaussian 16 or ORCA for quantum mechanical modeling; visualize with GaussView .

Basic Research: How to troubleshoot low yields in triazole ring formation?

Answer:

Common issues and solutions:

- Side Reactions: Add catalytic Cu(I) to suppress oxadiazole byproduct formation.

- pH Control: Maintain pH 7–8 using ammonium acetate buffer to stabilize intermediates.

- Workup: Extract unreacted starting materials with dichloromethane before crystallization .

Advanced Research: What strategies enhance the compound’s stability under physiological conditions?

Answer:

- Prodrug Design: Modify the ester group to a carbamate for slower hydrolysis.

- Liposomal Encapsulation: Use phosphatidylcholine-based liposomes to improve serum stability.

- Degradation Studies: Monitor hydrolysis via LC-MS in phosphate buffer (pH 7.4, 37°C) over 24 hours .

Advanced Research: How to design a SAR study for derivatives of this compound?

Answer:

- Library Synthesis: Prepare analogs via parallel synthesis (e.g., varying furan substituents or triazole N-alkylation).

- High-Throughput Screening (HTS): Test against kinase or protease panels to identify off-target effects.

- Data Analysis: Use principal component analysis (PCA) to correlate structural features with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.